tert-Butylphenyl diphenyl phosphate

Description

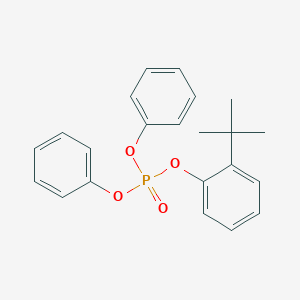

Structure

3D Structure

Properties

IUPAC Name |

(2-tert-butylphenyl) diphenyl phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23O4P/c1-22(2,3)20-16-10-11-17-21(20)26-27(23,24-18-12-6-4-7-13-18)25-19-14-8-5-9-15-19/h4-17H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDIFKDMFGPIVCQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23O4P |

Source

|

| Record name | TERT-BUTYLPHENYL DIPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19936 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074110 |

Source

|

| Record name | 2-tert-Butylphenyl diphenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tert-butylphenyl diphenyl phosphate is a clear colorless liquid. (NTP, 1992), Clear colorless liquid; [CAMEO] |

Source

|

| Record name | TERT-BUTYLPHENYL DIPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19936 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | t-Butylphenyl diphenyl phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5004 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

473 to 500 °F at 5 mmHg (NTP, 1992), BP: 261 °C at 6 mm Hg |

Source

|

| Record name | TERT-BUTYLPHENYL DIPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19936 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | T-BUTYLPHENYL DIPHENYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6102 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

435 °F (NTP, 1992) |

Source

|

| Record name | TERT-BUTYLPHENYL DIPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19936 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), In water, 3.2 mg/L at 25 °C |

Source

|

| Record name | TERT-BUTYLPHENYL DIPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19936 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | T-BUTYLPHENYL DIPHENYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6102 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.16 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.180 at 25 °C |

Source

|

| Record name | TERT-BUTYLPHENYL DIPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19936 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | T-BUTYLPHENYL DIPHENYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6102 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000014 [mmHg], 1.4X10-6 mm Hg at 25 °C |

Source

|

| Record name | t-Butylphenyl diphenyl phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5004 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | T-BUTYLPHENYL DIPHENYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6102 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

56803-37-3, 83242-23-3 |

Source

|

| Record name | TERT-BUTYLPHENYL DIPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19936 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-(1,1-Dimethylethyl)phenyl diphenyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83242-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-tert-Butylphenyl diphenyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083242233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-tert-Butylphenyl diphenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butylphenyl diphenyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.883 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-TERT-BUTYLPHENYL DIPHENYL PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49FH9AU0N9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | T-BUTYLPHENYL DIPHENYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6102 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-21 °C /pour point/ |

Source

|

| Record name | T-BUTYLPHENYL DIPHENYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6102 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

High-Purity Synthesis and Purification of tert-Butylphenyl Diphenyl Phosphate (t-BDPP)

This technical guide details the high-purity synthesis and purification of 4-tert-Butylphenyl diphenyl phosphate (t-BDPP), specifically targeting the requirements of analytical toxicology and metabolic stability assays used in drug development.

Unlike industrial protocols that yield statistical mixtures (containing triphenyl phosphate and bis-substituted analogs), this guide focuses on a convergent synthetic route to isolate the Single Chemical Entity (SCE) required for use as a reference standard.

Grade: Analytical Reference Standard (>99.5% Purity) CAS (Generic Mixture): 56803-37-3 | Target Molecule: 4-tert-Butylphenyl diphenyl phosphate

Executive Summary & Retrosynthetic Logic

Commercially available t-BDPP is typically a technical-grade mixture containing ~40% triphenyl phosphate (TPP), ~50% mono-t-butyl derivative, and ~10% bis/tris-derivatives. For drug development applications—specifically when assessing off-target endocrine disruption or hepatic clearance—this heterogeneity is unacceptable.

To achieve a single chemical entity, we reject the "one-pot" reaction of POCl₃ with mixed phenols. Instead, we utilize a nucleophilic displacement strategy using purified Diphenyl Chlorophosphate (DPPC) and 4-tert-butylphenol. This ensures the stoichiometry favors the mono-substituted product and simplifies the purification landscape.

Retrosynthetic Analysis (DOT Visualization)

Figure 1: Convergent retrosynthetic disconnection minimizing statistical byproducts.

Experimental Protocol: Synthesis of t-BDPP

Objective: Synthesize 4-tert-butylphenyl diphenyl phosphate with minimal TPP contamination.

Reagents & Materials

-

Diphenyl Chlorophosphate (DPPC): >98% purity. (Avoid synthesizing from POCl₃ in-situ to prevent TPP formation).

-

4-tert-Butylphenol: >99%, recrystallized from hexanes if necessary.

-

Triethylamine (TEA): Dried over KOH.

-

4-Dimethylaminopyridine (DMAP): Catalyst (5 mol%).

-

Dichloromethane (DCM): Anhydrous (HPLC Grade).

Reaction Workflow

-

Preparation: In a flame-dried 500 mL 3-neck round-bottom flask equipped with a nitrogen inlet, addition funnel, and thermometer, dissolve 4-tert-butylphenol (15.0 g, 0.10 mol, 1.0 equiv) and DMAP (0.61 g, 0.005 mol) in anhydrous DCM (150 mL).

-

Base Addition: Add Triethylamine (15.3 mL, 0.11 mol, 1.1 equiv) to the solution. Cool the mixture to 0°C using an ice/salt bath.

-

Electrophile Addition: Dissolve Diphenyl Chlorophosphate (26.8 g, 0.10 mol, 1.0 equiv) in DCM (50 mL). Add this solution dropwise over 60 minutes, maintaining internal temperature <5°C.

-

Why: Slow addition at low temperature prevents transesterification (scrambling) of the phenyl groups, a common issue in phosphate ester synthesis.

-

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12 hours.

-

Monitoring: Check reaction progress via TLC (20% Ethyl Acetate in Hexanes). The starting phenol spot (Rf ~0.4) should disappear.

-

Purification Strategy: The "Self-Validating" System

Distillation is often insufficient for separating t-BDPP (BP ~250°C/5mmHg) from Triphenyl Phosphate (BP ~240°C/5mmHg) due to overlapping boiling points. A chromatographic approach is mandatory for reference-grade material.

Workup Protocol

-

Quench: Pour reaction mixture into ice-cold 1M HCl (200 mL) to neutralize excess amine.

-

Wash:

-

Wash organic layer with 1M HCl (2 x 100 mL).

-

Critical Step: Wash with 1M NaOH (3 x 100 mL) to remove unreacted 4-tert-butylphenol and any diphenyl phosphate hydrolysis products. Phenols are ionizable and will partition into the aqueous base; the triester product will not.

-

Wash with Brine (100 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Flash Column Chromatography

-

Stationary Phase: Silica Gel 60 (230-400 mesh).

-

Mobile Phase: Gradient elution from 100% Hexanes → 90:10 Hexanes:Ethyl Acetate.

-

Fraction Collection: t-BDPP typically elutes after Triphenyl Phosphate (if present) due to the bulky tert-butyl group slightly increasing lipophilicity but also affecting interaction with silica.

-

Validation: Collect fractions and spot on TLC. Visualize with UV (254 nm) and Iodine stain.

Purification Logic Diagram (DOT)

Figure 2: Purification workflow ensuring removal of ionizable impurities and structural analogs.

Characterization & Quality Control

To validate the material for drug development assays, the following data must be generated.

Nuclear Magnetic Resonance (NMR)

-

³¹P NMR (162 MHz, CDCl₃):

-

Expectation: A single singlet peak at approximately -17 to -18 ppm (relative to H₃PO₄).

-

Fail Criteria: Any secondary peaks indicate TPP contamination or hydrolysis products (diphenyl phosphate).

-

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.15–7.40 (m, 10H): Phenyl protons.

-

δ 7.10 (d, 2H): Protons ortho to phosphate on the t-butyl ring.

-

δ 7.35 (d, 2H): Protons meta to phosphate (ortho to t-butyl).

-

δ 1.30 (s, 9H): tert-Butyl group.

-

Integration Check: The ratio of aromatic protons (14H) to aliphatic protons (9H) must be ~1.55.

-

Mass Spectrometry (LC-MS/GC-MS)

-

Method: ESI+ or EI.

-

Molecular Ion: [M+H]⁺ = 383.14 m/z (Calculated MW: 382.39).

-

Fragmentation (EI): Look for loss of methyl (M-15) and the diphenyl phosphate ion (m/z 250).

Physical Properties Table

| Property | Value | Relevance |

| Appearance | Colorless viscous liquid or white solid | Purity indicator (Yellowing = oxidation/amines) |

| Boiling Point | 245–260°C (at 760 mmHg) | High thermal stability |

| Solubility | DMSO, Methanol, DCM | Compatible with standard bioassay vehicles |

| Purity Target | >99.5% (HPLC Area%) | Required for toxicology standards |

Safety & Handling in Drug Development

Toxicity Warning: Like many organophosphates, t-BDPP exhibits biological activity.[1] It has been detected in human urine and is known to bind to liver microsomes and inhibit DNA polymerase.[1]

-

Handling: Use nitrile gloves and work in a fume hood.

-

Storage: Store at 4°C under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis by atmospheric moisture.

-

Disposal: Incineration via a licensed chemical waste contractor. Do not dispose of down the drain (aquatic toxicity).

References

-

Environment Agency (UK). Environmental risk evaluation report: Tertbutylphenyl diphenyl phosphate (CAS no. 56803-37-3). [Link][1][2][3][4][5][6][7][8][9][10][11]

-

Scientific Polymer Products, Inc. Safety Data Sheet: t-Butyl phenyl diphenyl phosphate. [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. tert-Butylphenyl diphenyl phosphate | 56803-37-3 [chemicalbook.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Synthesis of a novel flame retardant based on DOPO derivatives and its application in waterborne polyurethane - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis of Polyphosphate Flame Retardant Bisphenol AP Bis(Diphenyl Phosphate) and Its Application in Polycarbonate/Acrylonitrile-Butadiene-Styrene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of solid reactive organophosphorus‐nitrogen flame retardant and its application in epoxy resin: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 7. mdpi.com [mdpi.com]

- 8. tert-Butylphenyl diphenyl phosphate (83242-23-3) for sale [vulcanchem.com]

- 9. TERT-BUTYLPHENYL DIPHENYL PHOSPHATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. scipoly.com [scipoly.com]

- 11. CN102268036A - Preparation method of tert-butyl triphenyl phosphate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of tert-Butylphenyl Diphenyl Phosphate

This guide provides a comprehensive overview of the physicochemical properties of tert-Butylphenyl diphenyl phosphate (tBPDP), a compound of significant interest in various industrial and research applications. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this organophosphate ester.

Introduction

tert-Butylphenyl diphenyl phosphate is an organophosphorus compound widely utilized as a flame retardant and plasticizer.[1][2] Its molecular structure, characterized by a central phosphate group bonded to two phenyl groups and a tert-butylphenyl group, imparts a unique combination of thermal stability, hydrophobicity, and flame-retardant capabilities.[1] The technical grade product is often a complex mixture of isomers (ortho-, meta-, and para-) of mono-tert-butylphenyl diphenyl phosphate, as well as other related compounds like triphenyl phosphate and di-tert-butylphenyl phenyl phosphate.[3][4] This guide will primarily focus on the properties of the technical mixture, commonly identified by the CAS number 56803-37-3, while also providing specific data for the p-isomer (CAS 981-40-8) where available.

Chemical Structure and Identification

The chemical identity of a substance is fundamental to understanding its properties and behavior. The structure of the predominant isomer, p-tert-butylphenyl diphenyl phosphate, is depicted below.

Caption: Chemical structure of p-tert-Butylphenyl diphenyl phosphate.

Table 1: Chemical Identification

| Identifier | Value | Source(s) |

| IUPAC Name | (4-tert-butylphenyl) diphenyl phosphate | [3] |

| CAS Number | 56803-37-3 (Technical Grade), 981-40-8 (p-isomer) | [1][3] |

| Molecular Formula | C22H23O4P | [5] |

| Molecular Weight | 382.39 g/mol | [5] |

| Canonical SMILES | CC(C)(C)c1ccccc1OP(=O)(Oc1ccccc1)Oc1ccccc1 | [5] |

| InChI | InChI=1S/C22H23O4P/c1-22(2,3)18-14-16-21(17-15-18)26-27(23,24-19-10-6-4-7-11-19)25-20-12-8-5-9-13-20/h4-17H,1-3H3 | [3] |

Physicochemical Properties

The physical and chemical properties of tBPDP are crucial for its application, handling, and environmental fate assessment. These properties are summarized in the table below.

Table 2: Physicochemical Data

| Property | Value | Source(s) |

| Appearance | Clear, colorless to pale yellow liquid or low-melting solid | [6][7] |

| Density | 1.18 g/cm³ at 25 °C | [1][8] |

| Boiling Point | 245-260 °C | [3][8] |

| Flash Point | 224 °C | [3][8] |

| Vapor Pressure | 1.5 x 10⁻⁴ Pa at 25 °C | [4] |

| Water Solubility | <0.1 g/100 mL at 21 °C | [6] |

| LogP (Octanol-Water Partition Coefficient) | 6.3 (for p-isomer) | [9] |

Synthesis of tert-Butylphenyl Diphenyl Phosphate

A common industrial synthesis route for tert-butylphenyl diphenyl phosphate involves a multi-step process. The following diagram illustrates a generalized workflow.

Caption: Generalized synthesis workflow for tert-Butylphenyl diphenyl phosphate.

A detailed laboratory-scale synthesis procedure, as described in a patent, involves the reaction of p-tert-butylphenol with phosphorus oxychloride in the presence of a Lewis acid catalyst, followed by the addition of phenol.[7] The reaction is typically carried out at elevated temperatures, and the final product is purified through a series of washing and distillation steps to remove unreacted starting materials and byproducts.[7]

Analytical Methodologies

The accurate quantification and identification of tert-butylphenyl diphenyl phosphate in various matrices are essential for quality control, environmental monitoring, and research. Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used and effective technique for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

The following is a generalized protocol for the analysis of tBPDP in environmental samples, based on established methods for organophosphate flame retardants.[1][6]

1. Sample Preparation (Solid Matrix):

-

Weigh approximately 10 g of the homogenized sample into a glass extraction vessel.

-

Add a suitable surrogate or internal standard.

-

Extract the sample with a mixture of hexane and acetone (1:1 v/v) using ultrasonication or Soxhlet extraction.

-

Concentrate the extract under a gentle stream of nitrogen.

-

Perform a clean-up step using solid-phase extraction (SPE) with a silica gel or Florisil cartridge to remove interfering compounds.

-

Elute the target analytes with an appropriate solvent mixture.

-

Concentrate the final extract to a known volume before GC-MS analysis.

2. GC-MS Parameters:

-

Column: A non-polar or semi-polar capillary column, such as a DB-5ms or equivalent, is typically used.

-

Injection: Splitless injection is preferred for trace analysis.

-

Oven Temperature Program: A temperature gradient is employed to achieve good separation of the target analytes and other components in the mixture. A typical program might start at a low temperature (e.g., 60 °C), ramp up to a higher temperature (e.g., 300 °C), and hold for a period to ensure elution of all compounds.

-

Mass Spectrometer: Operated in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) is often used to enhance sensitivity and selectivity.

Caption: General workflow for GC-MS analysis of tBPDP in environmental samples.

High-Performance Liquid Chromatography (HPLC)

HPLC can also be employed for the analysis of tBPDP, particularly for the separation of its isomers. A reverse-phase C18 or a phenyl-hexyl column with a mobile phase consisting of acetonitrile and water is a common starting point.[9] The use of a charged surface hybrid (CSH) fluoro-phenyl column has also been reported for the analysis of related compounds.[10]

Spectral Data

The spectral data for p-tert-butylphenyl diphenyl phosphate (CAS 981-40-8) provides definitive structural confirmation.

-

¹³C NMR: Spectral data is available on PubChem, showing the characteristic peaks for the aromatic carbons and the tert-butyl group.[3]

-

Mass Spectrometry (GC-MS): The mass spectrum of p-tert-butylphenyl diphenyl phosphate is also available on PubChem.[3] The fragmentation pattern is consistent with the structure of organophosphate esters, often showing characteristic fragments corresponding to the loss of the phenyl and tert-butylphenyl groups.

-

Infrared (IR) Spectroscopy: The IR spectrum, accessible on PubChem, displays characteristic absorption bands for the P=O, P-O-C, and aromatic C-H bonds.[3]

Safety and Handling

The safety profile of tert-butylphenyl diphenyl phosphate has been a subject of discussion. While some sources indicate that it does not meet the criteria for GHS hazard classification, others provide warnings.[3][8] The technical grade product is a mixture, and its toxicological properties may vary. It is prudent to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11] Work should be conducted in a well-ventilated area or a fume hood to minimize inhalation exposure.[11]

Environmental Fate and Toxicology

tert-Butylphenyl diphenyl phosphate has been detected in various environmental compartments and human tissues, indicating its persistence and potential for bioaccumulation.[1][5] Studies have shown that it can be biodegraded, albeit at varying rates depending on the environmental conditions.[12] Some research suggests potential endocrine-disrupting effects and neurotoxicity for related compounds.[13]

Conclusion

tert-Butylphenyl diphenyl phosphate is a commercially important organophosphate ester with a well-defined set of physicochemical properties that make it suitable for its primary applications as a flame retardant and plasticizer. This guide has provided a detailed overview of its chemical identity, physical and chemical properties, synthesis, analytical methodologies, spectral data, and safety considerations. A thorough understanding of these characteristics is essential for its safe and effective use in research and industrial settings.

References

-

LookChem. (n.d.). p-tert-Butylphenyl diphenyl phosphate. Retrieved from [Link]

- Google Patents. (n.d.). CN102268036A - Preparation method of tert-butyl triphenyl phosphate.

-

PubChem. (n.d.). Phosphoric acid, (1,1-dimethylethyl)phenyl diphenyl ester. Retrieved from [Link]

-

PubChem. (n.d.). p-tert-Butylphenyl diphenyl phosphate. Retrieved from [Link]

-

GOV.UK. (n.d.). Environmental risk evaluation report: Tertbutylphenyl diphenyl phosphate (CAS no. 56803-37-3). Retrieved from [Link]

-

Scientific Polymer Products, Inc. (2020, March 18). t-Butyl phenyl diphenyl phosphate. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

-

European Chemicals Agency. (n.d.). Reaction mass of 4-tert-butylphenyl diphenyl phosphate and bis(4-tert-butylphenyl) phenyl phosphate and triphenyl phosphate - Registration Dossier. Retrieved from [Link]

-

PubMed. (2017, February 27). Development and validation of an ultra-performance liquid chromatography method for the determination of bis(2,4-di-tert-butylphenyl)phosphate and related extractable compounds from single-use plastic films. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Biodegradation of tert-butylphenyl diphenyl phosphate. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Organophosphate Esters: Are These Flame Retardants & Plasticizers affecting Children's Health?. Retrieved from [Link]

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. phx.phenomenex.com [phx.phenomenex.com]

- 3. p-tert-Butylphenyl diphenyl phosphate | C22H23O4P | CID 70425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 5. biosynth.com [biosynth.com]

- 6. agilent.com [agilent.com]

- 7. CN102268036A - Preparation method of tert-butyl triphenyl phosphate - Google Patents [patents.google.com]

- 8. scipoly.com [scipoly.com]

- 9. Separation of Tris(2,4-di-tert-butylphenyl) phosphite on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. Development and validation of an ultra-performance liquid chromatography method for the determination of bis(2,4-di-tert-butylphenyl)phosphate and related extractable compounds from single-use plastic films - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cdc.gov [cdc.gov]

- 12. Biodegradation of tert-butylphenyl diphenyl phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Organophosphate Esters: Are These Flame Retardants & Plasticizers affecting Children’s Health? - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Mechanism of Action of tert-Butylphenyl Diphenyl Phosphate (BPDP)

The following technical guide details the mechanism of action of tert-Butylphenyl Diphenyl Phosphate (BPDP) . It is structured to serve researchers in materials science and toxicology, bridging the gap between fire chemistry and molecular interaction.

Executive Summary

tert-Butylphenyl diphenyl phosphate (BPDP) is a triaryl phosphate ester utilized primarily as a flame retardant and plasticizer in engineering thermoplastics (e.g., PVC, PC/ABS alloys).[1] Unlike halogenated retardants that rely almost exclusively on gas-phase radical scavenging, BPDP exhibits a dual-phase mechanism : it suppresses combustion in the gas phase while simultaneously promoting char formation in the condensed phase.

For the drug development and toxicology community, BPDP presents a unique molecular profile. Its structural stability—critical for polymer processing—translates into specific biological activities, including the inhibition of the Hedgehog (Hh) signaling pathway and interactions with DNA polymerase. This guide dissects these physicochemical and biological mechanisms.

Chemical Architecture & Structure-Property Logic

The efficacy of BPDP is encoded in its molecular structure, which balances thermal stability with reactivity under fire conditions.

| Structural Component | Function in Fire Chemistry | Function in Materials/Biology |

| Phosphate Core (P=O) | Precursor to PO• radicals (gas phase) and polyphosphoric acid (condensed phase).[2] | High polarity provides plasticizing effect; central to phosphorylation of biological targets. |

| Diphenyl Groups | Provides thermal stability (>300°C) to survive processing; source of aromatic char. | Increases lipophilicity (log Kow ~5.8), facilitating membrane transport and bio-accumulation. |

| tert-Butyl Group | Steric bulk reduces volatility compared to TPP; lowers melting point (liquid at RT). | Metabolic "soft spot." Site of initial oxidation (hydroxylation) by cytochrome P450 enzymes. |

Mechanism of Action: Fire Chemistry

BPDP functions through a synergistic interaction between gas-phase inhibition and condensed-phase barrier formation.

Gas Phase: Radical Scavenging

Upon thermal decomposition (typically >350°C), BPDP undergoes scission of the P-O-C bonds. The volatilized phosphorus species act as radical scavengers, interrupting the high-energy chain branching reactions of combustion.

-

Step 1: Generation of PO• radicals.

-

Step 2: Scavenging of Hydrogen (H•) and Hydroxyl (OH•) radicals, which are the primary drivers of flame propagation.

- (Regeneration cycle)

This cycle effectively reduces the heat release rate (HRR) by lowering the concentration of high-energy radicals in the flame zone.

Condensed Phase: Char Promotion

Simultaneously, the non-volatile residue of BPDP degrades into phosphoric and polyphosphoric acids.

-

Acid Release: The acid species act as dehydrating agents.

-

Esterification: They react with hydroxyl groups on the polymer backbone (e.g., cellulose, phenolic resins) to form phosphate esters.

-

Cyclization & Charring: These unstable esters decompose to form a carbonaceous "char" layer. This layer acts as a physical thermal barrier, insulating the underlying polymer from heat and limiting the diffusion of oxygen.[2]

Visualization of Mechanistic Pathways

Caption: Dual-phase mechanism of BPDP showing simultaneous gas-phase radical inhibition and condensed-phase char barrier formation.

Mechanism of Action: Biological Interaction

For researchers in toxicology and drug development, understanding the "off-target" mechanism of BPDP is critical, as it shares structural homology with bioactive organophosphates.

Hedgehog Signaling Inhibition

Recent transcriptomic studies indicate that BPDP is a potent inhibitor of the Hedgehog (Hh) signaling pathway, which is crucial for embryonic development and tissue regeneration.

-

Mechanism: BPDP downregulates the expression of Gli1 and Ptch1 (Hh target genes).[1]

-

Outcome: Disruption of endochondral ossification (bone formation). This suggests BPDP acts not merely as a bulk chemical toxicant but as a specific modulator of cell signaling.

Metabolic Fate

Unlike persistent organic pollutants (POPs), BPDP is metabolically active.

-

Primary Metabolite: Diphenyl phosphate (DPHP).

-

Secondary Metabolite: tert-butylphenyl phenyl phosphate.

-

Enzymatic Route: Hydrolysis and oxidative dealkylation, likely mediated by hepatic esterases and CYP450 enzymes.

Experimental Validation Protocols

To validate the mechanism of BPDP in a new polymer matrix, the following self-validating protocols are recommended.

Protocol A: TGA-FTIR (Evolved Gas Analysis)

Objective: Confirm gas-phase release of phosphorus species.

-

Sample Prep: Mix BPDP (5-10 wt%) with polymer matrix (e.g., Epoxy).

-

Instrument: Thermogravimetric Analyzer coupled with FTIR gas cell.

-

Procedure: Ramp from 50°C to 800°C at 20°C/min under

. -

Detection: Monitor IR absorbance bands for P-O-C (1030 cm⁻¹) and P=O (1150 cm⁻¹) in the evolved gas.

-

Validation: Presence of phosphorus signatures in the gas phase confirms the volatilization mechanism.

Protocol B: Cone Calorimetry (Condensed Phase Validation)

Objective: Quantify char yield and heat release reduction.

-

Setup: ISO 5660 standard; Heat flux 35 kW/m².

-

Measurement: Record Peak Heat Release Rate (pHRR) and Total Smoke Release (TSR).

-

Residue Analysis: Collect post-combustion char.

-

SEM/EDX: Analyze char morphology.

-

Validation: A high Phosphorus/Carbon ratio in the EDX spectrum of the char confirms the condensed phase retention mechanism.

References

-

National Institutes of Health (NIH). (2019). Exposure to tert-Butylphenyl Diphenyl Phosphate, an Organophosphate Ester Flame Retardant and Plasticizer, Alters Hedgehog Signaling in Murine Limb Bud Cultures.[1] PubMed Central. Link

-

MDPI. (2020). Exploring the Modes of Action of Phosphorus-Based Flame Retardants in Polymeric Systems. Polymers. Link

-

Gov.uk. (2009). Environmental risk evaluation report: Tertbutylphenyl diphenyl phosphate. Environment Agency. Link

-

American Chemical Society (ACS). (2021). Novel Organophosphate Ester Tris(2,4-di-tert-butylphenyl)phosphate Alters Lipid Metabolism. Chemical Research in Toxicology. Link

-

National Institutes of Health (NIH). (2022). Mechanisms of the Action of Fire-Retardants on Reducing the Flammability of Certain Classes of Polymers. PubMed Central. Link

Sources

Toxicological Profile of tert-Butylphenyl Diphenyl Phosphate (BPDP): Mechanisms, ADME, and Risk Assessment

Topic: Toxicological Profile of tert-Butylphenyl Diphenyl Phosphate (BPDP) Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

tert-Butylphenyl diphenyl phosphate (BPDP; CAS 56803-37-3) is a triaryl organophosphate ester (OPE) widely utilized as a flame retardant and plasticizer. While historically viewed as a safer alternative to polybrominated diphenyl ethers (PBDEs), emerging toxicological data identifies BPDP as a reproductive toxicant and endocrine disruptor with a distinct mechanism of action involving the inhibition of the Hedgehog (Hh) signaling pathway. This guide synthesizes the physicochemical properties, toxicokinetics, and molecular toxicity mechanisms of BPDP, providing a rigorous experimental framework for safety assessment.

Chemical Identity and Physicochemical Properties[1][2]

BPDP is often manufactured as a component of "butylated triphenyl phosphate" mixtures, but its isolation as a discrete congener allows for specific toxicological characterization. Its lipophilicity drives its bioaccumulation potential and interaction with nuclear receptors.

| Property | Data | Relevance |

| IUPAC Name | tert-Butylphenyl diphenyl phosphate | Primary Identity |

| CAS Number | 56803-37-3 | Regulatory Tracking |

| Molecular Formula | C₂₂H₂₃O₄P | Stoichiometry |

| Molecular Weight | 382.39 g/mol | Membrane Permeability |

| Log Kow | ~4.8 - 5.2 | High Lipophilicity (Bioaccumulation Risk) |

| Vapor Pressure | 1.5 × 10⁻⁴ Pa (25°C) | Semi-volatile (Indoor Dust Exposure) |

| Water Solubility | Insoluble (< 1 mg/L) | Requires solvent carriers (e.g., DMSO) for in vitro assays |

Toxicokinetics (ADME)

Understanding the biotransformation of BPDP is critical for interpreting urinary biomarker data and assessing systemic risk. Unlike simple triphenyl phosphate (TPHP), the bulky tert-butyl group on the phenyl ring introduces steric hindrance, altering metabolic rates and products.[1]

Metabolic Pathway

BPDP undergoes Phase I metabolism primarily via hydrolysis and hydroxylation, mediated by hepatic esterases and Cytochrome P450 enzymes (CYP2E1, CYP2D6).

-

Hydrolysis: The phosphate ester bond is cleaved, releasing phenol and generating tert-butylphenyl phenyl phosphate (tb-PPP) . Further hydrolysis yields Diphenyl phosphate (DPHP) , a non-specific biomarker common to many aryl-OPEs.[2]

-

Hydroxylation: The tert-butyl side chain is oxidized to form carboxylic acid derivatives (e.g., 4-(2-carboxy-2-propyl)triphenyl phosphate).[3][4]

-

Conjugation: Hydroxylated metabolites undergo glucuronidation (Phase II) to facilitate excretion.

Visualization: BPDP Biotransformation Pathway

Caption: Figure 1. Biotransformation of BPDP involving sequential hydrolysis to diesters (tb-PPP, DPHP) and oxidative functionalization of the tert-butyl group.

Molecular Mechanisms of Action

BPDP exhibits a dual mechanism of toxicity: endocrine disruption via nuclear receptor antagonism and a specific developmental toxicity pathway involving Hedgehog signaling inhibition.

Hedgehog (Hh) Signaling Inhibition

Recent transcriptomic studies identify the Hh pathway as a primary target of BPDP in developing tissues (e.g., limb buds).

-

Mechanism: BPDP downregulates the expression of Ihh (Indian Hedgehog) and its downstream targets Gli1 and Ptch1.

-

Consequence: Disruption of this pathway impairs endochondral ossification, leading to skeletal malformations. This effect is distinct from and more potent than that of legacy brominated flame retardants.

Endocrine Disruption (Nuclear Receptors)

-

Estrogen Receptor (ERα/β): Acts as an antagonist, blocking endogenous estradiol binding.

-

Androgen Receptor (AR): Exhibits anti-androgenic activity.

-

Pregnane X Receptor (PXR): Agonism of PXR leads to the upregulation of metabolic enzymes (e.g., CYP3A4), potentially altering the metabolism of co-administered drugs.

Visualization: Molecular Toxicity Pathways

Caption: Figure 2. Dual mechanistic pathways of BPDP: Inhibition of Hedgehog signaling leading to skeletal defects, and nuclear receptor antagonism causing reproductive toxicity.

Systemic Toxicology and Endpoints

Reproductive and Developmental Toxicity

Studies in F344 rats indicate that BPDP is a reproductive toxicant.

-

Females: Significant decline in mating and fertility indices; decreased number of litters; abnormal estrous cycling.

-

Males: Decreased fertility; reduction in testicular and epididymal weights (observed in high-dose mixture studies).

-

Developmental: Skeletal variations consistent with Hh pathway inhibition.

Hepatic Effects

The liver is a primary target organ due to high metabolic flux.

-

Pathology: Hepatocellular hypertrophy (enlargement), lipidosis (fatty change), and increased liver weight.

-

Biomarkers: Elevated serum cholesterol and triglycerides, indicative of lipid metabolism disruption (potential obesogenic effect).

Experimental Methodologies for Assessment

To rigorously assess BPDP toxicity, a tiered testing strategy is recommended. This moves from high-throughput in vitro screening to complex in vivo models.

Protocol: Limb Bud Culture Assay (Mechanistic Validation)

This ex vivo assay validates the specific developmental toxicity of BPDP on skeletal formation.

Step-by-Step Methodology:

-

Isolation: Harvest limb buds from mouse embryos at Gestation Day 13 (GD13).

-

Culture: Maintain limb buds in chemically defined medium (BGJb medium) supplemented with BSA.

-

Exposure: Treat limb buds with BPDP (0.1, 1.0, 10 µM) for 24–72 hours. Include vehicle control (DMSO < 0.1%).

-

Morphometrics: Stain with Alcian Blue to visualize cartilage nodules. Quantify the area of stained cartilage via image analysis.

-

Gene Expression (qPCR): Extract RNA and quantify Gli1, Ptch1, and Ihh transcripts to confirm Hh pathway suppression.

Protocol: OECD 443 (Extended One-Generation Reproductive Toxicity)

For regulatory submission, this guideline is preferred over the two-generation study (OECD 416) to reduce animal use while assessing endocrine endpoints.

Visualization: Tiered Assessment Workflow

Caption: Figure 3. Tiered toxicological assessment strategy for BPDP, prioritizing mechanistic screening before regulatory in vivo studies.

Risk Assessment & Regulatory Status

-

Occupational Exposure Limits (OEL): Currently, no specific federal OEL exists for pure BPDP. Industrial hygiene practices often default to limits for "Triphenyl phosphate" (TLV: 3 mg/m³) as a proxy, though this may underestimate the specific reproductive risks of the butylated congener.

-

REACH (EU): Identified as a substance of concern due to potential PBT (Persistent, Bioaccumulative, Toxic) properties and endocrine disruption.

-

Risk Mitigation: Researchers handling BPDP should utilize Fume Hoods (Class II) and nitrile gloves (breakthrough time > 480 min) due to its high skin absorption potential.

References

-

National Institutes of Health (NIH). Exposure to tert-Butylphenyl Diphenyl Phosphate, an Organophosphate Ester Flame Retardant and Plasticizer, Alters Hedgehog Signaling in Murine Limb Bud Cultures. Toxicological Sciences.[5] Link

-

American Chemical Society (ACS). In Vitro Metabolism of Isopropylated and tert-Butylated Triarylphosphate Esters Using Human Liver Subcellular Fractions. Chemical Research in Toxicology.[5] Link

-

Oxford Academic. Reproductive Toxicity of Butylated Triphenyl Phosphate and Tricresyl Phosphate Fluids in F344 Rats. Toxicological Sciences.[5] Link

-

National Institutes of Health (NIH). Fungal metabolism of tert-butylphenyl diphenyl phosphate. Applied and Environmental Microbiology.[3][6] Link

-

Australian Government (AICIS). Butylated triaryl phosphate esters: Human health tier II assessment. Industrial Chemicals Assessment. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Metabolites of organophosphate esters in urine from the United States: Concentrations, temporal variability, and exposure assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fungal metabolism of tert-butylphenyl diphenyl phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fungal metabolism of tert-butylphenyl diphenyl phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

An In-depth Technical Guide on the Environmental Fate and Transport of tert-Butylphenyl Diphenyl Phosphate

Introduction

tert-Butylphenyl diphenyl phosphate (BPDP) is a member of the organophosphate ester (OPE) family of chemicals, widely utilized as a flame retardant and plasticizer in a variety of commercial and industrial products.[1] As an additive, BPDP is not chemically bound to the polymer matrix of these products, leading to its potential release into the environment through volatilization, leaching, and abrasion.[1] Its presence has been frequently detected in indoor dust, indicating a direct pathway for human and environmental exposure.[1] Understanding the environmental fate and transport of BPDP is therefore critical for assessing its potential risks to ecosystems and human health.

This technical guide provides a comprehensive overview of the current scientific understanding of BPDP's behavior in the environment. It is intended for researchers, environmental scientists, and professionals in drug development and chemical safety assessment. The guide delves into the physicochemical properties that govern the compound's distribution, its susceptibility to various degradation processes, and its mobility across different environmental compartments. Furthermore, it provides detailed, field-proven experimental protocols for studying these phenomena, grounded in internationally recognized standards.

Physicochemical Properties: The Foundation of Environmental Behavior

The environmental partitioning of a chemical is fundamentally dictated by its physicochemical properties. For BPDP, these properties suggest a compound with limited water solubility and a tendency to associate with organic matter in soil and sediment. Commercial BPDP products are often complex mixtures, which can influence their environmental behavior.[2]

Table 1: Summary of Physicochemical Properties for tert-Butylphenyl Diphenyl Phosphate

| Property | Value | Source(s) |

| Chemical Formula | C₂₂H₂₃O₄P | [3] |

| Molecular Weight | 382.39 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 245-260 °C | [3] |

| Vapor Pressure | 7.8 x 10⁻⁵ Pa at 20°C | [2] |

| Water Solubility | <0.1 g/100 mL at 21°C. A study on a commercial mixture reported a solubility of 3.2 mg/L, though this was influenced by other components like triphenyl phosphate.[2][3] | |

| Log Kₒw (Octanol-Water Partition Coefficient) | High (specific values not consistently reported, but characteristic of aryl phosphates) | [5] |

| Relative Density | 1.15-1.2 at 20°C | [2] |

Environmental Degradation Pathways

BPDP is subject to both abiotic and biotic degradation processes in the environment, which collectively determine its persistence. These processes involve the transformation of the parent compound into various degradation products, which may have their own distinct environmental and toxicological profiles.

Abiotic Degradation: The Role of Light and Water

Abiotic degradation of BPDP primarily occurs through photolysis and hydrolysis. These processes are influenced by environmental factors such as pH, temperature, and the presence of other chemical species.

Hydrolysis: The cleavage of chemical bonds by the addition of water is a significant degradation pathway for many organophosphate esters. Aryl phosphates can undergo hydrolysis under both acidic and alkaline conditions.[2] For aryl phosphates in general, alkaline hydrolysis is a notable degradation route, with an estimated half-life for BPDP of 320 to 450 days at pH 9.[2][6] It is important to note that the natural buffering capacity of most environmental systems may prevent the autocatalysis that can be observed in laboratory tests under acidic conditions.[2]

Photodegradation: Sunlight can provide the energy to break down chemical compounds. The photodegradation half-life of BPDP has been cited as 24.5 hours, though the specific environmental conditions for this measurement are not detailed.[2] The atmospheric half-life of the related compound, triphenyl phosphate, is estimated to be 12 hours due to reactions with hydroxyl radicals.[7] For diphenyl phosphate, a potential degradation product, the atmospheric half-life is estimated to be between 2.1 and 5.3 days when associated with airborne particles.[6]

Biotic Degradation: The Microbial Contribution

Biodegradation is a critical process in the ultimate removal of BPDP from the environment. Microbial communities in soil, sediment, and water can utilize BPDP as a substrate, leading to its mineralization.

Studies using sediment-water microcosms have demonstrated that the extent of BPDP biodegradation is highly dependent on the microbial community present and its prior exposure to anthropogenic chemicals.[8] In microcosms from an ecosystem with chronic exposure to agricultural chemicals, over 37% of BPDP was mineralized to ¹⁴CO₂ after 8 weeks.[8] In contrast, only 1.7% was mineralized in samples from a non-contaminated site.[8] This suggests that microbial populations can adapt to degrade BPDP more effectively.[8]

The microbial degradation of BPDP is thought to occur through at least three catabolic processes, primarily initiated by phosphotriesterases and diesterases.[8][9] Key identified biodegradation products include:

Fungal metabolism of BPDP has also been investigated, with studies showing that fungi like Cunninghamella elegans can metabolize a significant portion of the compound.[10] The primary fungal metabolic pathway involves oxidation of the tert-butyl group to form 4-(2-carboxy-2-propyl)triphenyl phosphate, as well as hydroxylation of the aromatic rings.[10] Phosphatase cleavage appears to be a minor pathway in fungal metabolism.[10]

Below is a proposed biodegradation pathway for BPDP based on identified metabolites.

Environmental Transport and Mobility

The movement of BPDP through the environment is governed by its partitioning behavior between air, water, soil, and biota.

Mobility in Soil and Sediment

Bioaccumulation Potential

Bioaccumulation refers to the accumulation of a substance in an organism from all sources of exposure (water, food, etc.). The bioconcentration factor (BCF) is a measure of a substance's potential to accumulate in aquatic organisms from the surrounding water. A high log Pow (greater than 3) is often used as a trigger for assessing bioconcentration potential.[11]

While BPDP's properties suggest a potential for bioaccumulation, the available information indicates that it does not meet the criteria for being a persistent, bioaccumulative, and toxic (PBT) substance.[2] This may be due to metabolic processes within organisms that can break down and excrete the compound. Specific BCF values for BPDP were not found in the reviewed literature.

Experimental Protocols for Environmental Fate Assessment

The following protocols are based on internationally recognized OECD guidelines and represent standard methodologies for assessing the environmental fate of chemicals like BPDP.

Protocol 1: Hydrolysis as a Function of pH (OECD 111)

Objective: To determine the rate of abiotic hydrolysis of BPDP in aqueous solutions at environmentally relevant pH values.

Methodology:

-

Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Test Substance Addition: Add a known concentration of BPDP (either non-labeled or radiolabeled) to each buffer solution. The concentration should not exceed half of its water solubility.

-

Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C).

-

Sampling: At predetermined time intervals, collect aliquots from each solution.

-

Analysis: Analyze the concentration of the parent BPDP and any major hydrolysis products using a suitable analytical method such as HPLC-MS/MS.

-

Data Analysis: Calculate the first-order rate constants and half-lives for hydrolysis at each pH.

Protocol 2: Ready Biodegradability (OECD 301)

Objective: To assess the potential for BPDP to be rapidly biodegraded by microorganisms under aerobic conditions. A variety of methods exist under OECD 301; the CO₂ Evolution Test (OECD 301B) is described here as an example.

Methodology:

-

Inoculum Preparation: Obtain an inoculum of mixed microorganisms, typically from the activated sludge of a wastewater treatment plant.

-

Test Setup: In sealed vessels, combine a mineral medium, the inoculum, and a known concentration of BPDP as the sole organic carbon source.

-

CO₂ Trapping: Connect the vessels to a system for trapping the CO₂ produced during biodegradation (e.g., a solution of barium hydroxide or sodium hydroxide).

-

Incubation: Incubate the vessels in the dark at a constant temperature (e.g., 20-25°C) with continuous stirring for 28 days.

-

CO₂ Measurement: Periodically measure the amount of CO₂ produced by titrating the trapping solution.

-

Data Analysis: Calculate the percentage of theoretical CO₂ production (ThCO₂) based on the amount of BPDP added. A substance is considered readily biodegradable if it reaches 60% of ThCO₂ within a 10-day window during the 28-day test.

Protocol 3: Adsorption/Desorption Using a Batch Equilibrium Method (OECD 106)

Objective: To determine the soil adsorption coefficient (Koc) of BPDP, which indicates its tendency to bind to soil and sediment.

Methodology:

-

Soil Selection: Select a range of soils with varying organic carbon content, clay content, and pH.

-

Preliminary Tests: Conduct preliminary tests to determine the appropriate soil-to-solution ratio and equilibration time.

-

Adsorption Phase:

-

Add a known volume of an aqueous solution of BPDP (radiolabeled is preferred for ease of analysis) to a known mass of each soil type in centrifuge tubes.

-

Agitate the tubes for the predetermined equilibration time.

-

Centrifuge the tubes to separate the soil and aqueous phases.

-

Analyze the concentration of BPDP remaining in the aqueous phase.

-

-

Desorption Phase (Optional):

-

Remove the supernatant from the adsorption phase and replace it with a fresh solution without BPDP.

-

Agitate for the same equilibration time.

-

Centrifuge and analyze the concentration of BPDP that has desorbed into the solution.

-

-

Data Analysis: Calculate the soil-water distribution coefficient (Kd) for each soil. Normalize Kd to the organic carbon content of the soil to obtain the Koc.

Analytical Methodologies

Accurate quantification of BPDP and its degradation products in environmental matrices is essential for fate and transport studies. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and robust techniques employed.

Sample Preparation:

-

Water: Solid-phase extraction (SPE) is typically used to concentrate BPDP and its metabolites from aqueous samples.

-

Soil and Sediment: Pressurized liquid extraction (PLE) or ultrasonic extraction with an appropriate organic solvent (e.g., methylene chloride) is commonly used.[12]

GC-MS Analysis:

-

Column: A midpolar column such as a DB-624 can provide good separation of OPEs.[13]

-

Injection: Splitless injection is often used for trace analysis.

-

Ionization: Electron ionization (EI) is standard.

-

Detection: For complex matrices, a triple quadrupole mass spectrometer (GC-MS/MS) operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity.[14]

LC-MS/MS Analysis:

-

Column: A C18 or a phenyl-hexyl reversed-phase column is suitable for separating BPDP and its more polar degradation products.

-

Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol, often with additives like formic acid or ammonium formate to improve ionization.

-

Ionization: Electrospray ionization (ESI) in either positive or negative mode, depending on the analytes.

-

Detection: Tandem mass spectrometry (MS/MS) is crucial for selective and sensitive quantification in complex environmental samples.

Conclusion

The environmental fate and transport of tert-butylphenyl diphenyl phosphate are governed by a complex interplay of its physicochemical properties and various degradation and partitioning processes. While it is not considered a PBT substance, its widespread use and potential for environmental release warrant a thorough understanding of its behavior. BPDP exhibits limited mobility in soil and is susceptible to both abiotic and biotic degradation, with biodegradation rates being highly dependent on the specific environmental conditions and microbial communities. This technical guide provides a framework for understanding and investigating the environmental journey of BPDP, offering both foundational knowledge and practical experimental guidance for researchers in the field. Continued research is needed to fill remaining data gaps, particularly in obtaining more precise quantitative values for soil sorption and bioaccumulation across a wider range of environmental conditions.

References

-

Environmental risk evaluation report: Tertbutylphenyl diphenyl phosphate (CAS no. 56803-37-3). (n.d.). GOV.UK. [Link]

-

Heitkamp, M. A., Freeman, J. P., & Cerniglia, C. E. (1986). Biodegradation of tert-butylphenyl diphenyl phosphate. Applied and Environmental Microbiology, 51(2), 316–322. [Link]

-

Heitkamp, M. A., Freeman, J. P., & Cerniglia, C. E. (1987). Fungal metabolism of tert-butylphenyl diphenyl phosphate. Applied and Environmental Microbiology, 53(1), 125–130. [Link]

-

Triphenyl phosphate and diphenyl phosphate - Evaluation statement. (2023, June 26). Australian Government Department of Health and Aged Care. [Link]

-

Bioaccumulation in fish. (n.d.). Pesticide Registration Toolkit. [Link]

-

tert-Butylphenyl diphenyl phosphate. (n.d.). Ataman Kimya. [Link]

-

Heitkamp, M. A., Freeman, J. P., & Cerniglia, C. E. (1986). Biodegradation of tert-butylphenyl diphenyl phosphate. PMC - NIH. [Link]

-

Burkhard, L. P. (2021). Evaluation of Published Bioconcentration Factor (BCF) and Bioaccumulation Factor (BAF) Data for Per‐ and Polyfluoroalkyl Substances Across Aquatic Species. Environmental Toxicology and Chemistry, 40(2), 296-313. [Link]

-

Analysis of PFAS and Environmental Contaminants in Soil and Oat Plants with GC/Q-TOF. (n.d.). Agilent. [Link]

-

Appendix H - Fish Bioconcentration Factors. (n.d.). OEHHA. [Link]

-

Quilliam, M. A., & Yaraskavitch, J. M. (1985). Tert-Butyldiphenylsilyl Derivatization for Liquid Chromatography and Mass Spectrometry. Journal of Liquid Chromatography, 8(3), 449-461. [Link]

-

Novel Organophosphate Ester Tris(2,4-di-tert-butylphenyl)phosphate Alters Lipid Metabolism: Insights from Lipidomic Analysis and mRNA Expression. (2023). Chemical Research in Toxicology. [Link]

-

Adolfsson-Erici, M., et al. (2012). Measuring bioconcentration factors in fish using exposure to multiple chemicals and internal benchmarking to correct for growth dilution. Environmental Toxicology and Chemistry, 31(11), 2494-2503. [Link]

-

Analysis of PFAS and Environmental Contaminants in Soil and Oat Plants with GC/Q-TOF. (n.d.). Agilent. [Link]

-

Triphenyl Phosphate. (n.d.). EPA. [Link]

-

Heitkamp, M. A., Freeman, J. P., & Cerniglia, C. E. (1986). Biodegradation of tert-butylphenyl diphenyl phosphate. PubMed. [Link]

-

Seth, R., Mackay, D., & Muncke, J. (1999). Estimating the Organic Carbon Partition Coefficient and Its Variability for Hydrophobic Chemicals. Environmental Science & Technology, 33(14), 2390-2394. [Link]

-

Yan, M., & Hales, B. F. (2020). Exposure to tert-Butylphenyl Diphenyl Phosphate, an Organophosphate Ester Flame Retardant and Plasticizer, Alters Hedgehog Signaling in Murine Limb Bud Cultures. Toxicological Sciences, 178(2), 266-276. [Link]

-

log KOC. (n.d.). ECETOC. [Link]

-

Profiling of Endogenous Metabolites Using Time-of-Flight LC/MS with Ion-Pair Reverse Phase Chromatography. (n.d.). Agilent. [Link]

-

Tert-Butyl Triphenyl Phosphate|Flame Retardant BPDP|71B. (n.d.). Zhang Jia Gang YaRui Chemical Co., Ltd. [Link]

-

Analysis of Polybrominated Diphenyl Ethers and Novel Brominated Flame Retardants in Soil Using the Agilent 7000 Triple Quadrupole GC/MS. (2018, August 7). Agilent. [Link]

-

Heitkamp, M. A., Freeman, J. P., & Cerniglia, C. E. (1987). Fungal metabolism of tert-butylphenyl diphenyl phosphate. Applied and Environmental Microbiology, 53(1), 125–130. [Link]

-

SRC TR 98-008 Chemical Fate Half-Lives for Toxics Release Inventory (TRI) Chemicals. (n.d.). EPA. [Link]

-

de Bruijn, J., & van Leeuwen, K. (1993). Soil-water partition coefficients for organic compounds. RIVM. [Link]

-

tert-Butylphenyl diphenyl phosphate (56803-37-3). (n.d.). Chemical Effects in Biological Systems. [Link]

-

Yan, M., & Hales, B. F. (2020). Exposure to tert-Butylphenyl Diphenyl Phosphate, an Organophosphate Ester Flame Retardant and Plasticizer, Alters Hedgehog Signaling in Murine Limb Bud Cultures. Toxicological Sciences, 178(2), 266-276. [Link]

-

Franco, A., & Trapp, S. (2008). Estimation of soil–water partition coefficient normalized to organic carbon for ionizable organic chemicals. Environmental Toxicology and Chemistry, 27(9), 1995-2004. [Link]

-

Analysis of additive in film by using single-scan mode of GC/MS/MS. (n.d.). JEOL. [Link]

-

Zhang, X., et al. (2019). Aqueous photodegradation of 4-tert-butylphenol: By-products, degradation pathway and theoretical calculation assessment. Chemosphere, 229, 368-376. [Link]

-

Gualandi, C., et al. (2021). Organic thermally activated delayed fluorescence (TADF) compounds used in photocatalysis. Chemical Society Reviews, 50(10), 5964-6003. [Link]

-

04b7405a-96f9-40c5-aac9-3423afbbd416. (n.d.). Scribd. [Link]

Sources

- 1. Linear modeling of the soil-water partition coefficient normalized to organic carbon content by reversed-phase thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. Metabolites – A Serious Challenge for LC/MS Separations and Usual Detection Techniques [sigmaaldrich.com]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. chemview.epa.gov [chemview.epa.gov]

- 7. Biodegradation of tert-butylphenyl diphenyl phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Fungal metabolism of tert-butylphenyl diphenyl phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bioaccumulation in fish | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 11. gcms.cz [gcms.cz]

- 12. agilent.com [agilent.com]

- 13. agilent.com [agilent.com]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Biodegradation Pathways of tert-Butylphenyl Diphenyl Phosphate

Introduction: The Environmental Fate of a Prevalent Flame Retardant

tert-Butylphenyl diphenyl phosphate (BPDP) is a prominent member of the organophosphate ester (OPE) class of compounds, widely utilized as a flame retardant and plasticizer in a variety of consumer and industrial products.[1] Its extensive use has led to its ubiquitous presence in the environment, raising concerns about its potential for persistence, bioaccumulation, and ecotoxicity. Understanding the biodegradation pathways of BPDP is paramount for assessing its environmental risk and developing effective bioremediation strategies. This guide provides a comprehensive technical overview of the microbial and enzymatic degradation of BPDP, synthesizing current research for scientists and professionals in environmental science and drug development.

The microbial degradation of BPDP is a complex process influenced by environmental conditions and the composition of microbial communities. Studies have shown that mineralization rates are significantly higher in ecosystems with a history of anthropogenic chemical exposure, suggesting that microbial populations can adapt to metabolize this compound.[2][3] For instance, in microcosms with sediment from an agriculturally impacted ecosystem, over 37% of BPDP was mineralized to CO2 within eight weeks, compared to only 1.7% in samples from a pristine site.[2][3] This guide will delve into the specific catabolic processes, the key microbial players, and the enzymatic machinery responsible for the breakdown of this prevalent environmental contaminant.

Core Biodegradation Mechanisms: A Multi-pronged Attack

The microbial degradation of tert-butylphenyl diphenyl phosphate (BPDP) is not a single, linear process but rather a convergence of at least three distinct catabolic strategies employed by various microorganisms.[2] These strategies primarily involve:

-

Phosphoester Bond Hydrolysis: The initial and most critical step in the detoxification of BPDP is the cleavage of its phosphate ester bonds. This is primarily carried out by phosphotriesterases and phosphodiesterases.[2]

-

Alkyl Side-Chain Oxidation: A significant pathway, particularly in fungi, involves the oxidation of the tert-butyl group.[4]

-

Aromatic Ring Hydroxylation and Cleavage: Following the initial hydrolysis, the resulting phenolic compounds, such as 4-tert-butylphenol and phenol, are further degraded through hydroxylation and subsequent ring cleavage.

Enzymatic Hydrolysis: The Gateway to Degradation

The hydrolysis of the phosphate ester bonds in BPDP is the gateway to its complete mineralization. This reaction is catalyzed by a class of enzymes known as phosphotriesterases (PTEs) , also referred to as organophosphate hydrolases (OPHs).[5] These enzymes are metalloenzymes, often containing a binuclear metal center (e.g., Zn2+, Co2+, Mn2+) in their active site, which is crucial for their catalytic activity.[6]

The general mechanism involves the activation of a water molecule by the metal center, which then acts as a nucleophile, attacking the electrophilic phosphorus atom of the organophosphate. This leads to the cleavage of a P-O-aryl bond, releasing a phenolic or alcoholic leaving group and a phosphorylated enzyme intermediate, which is then hydrolyzed to regenerate the active enzyme.[6]

The primary products of the initial hydrolysis of BPDP are diphenyl phosphate (DPP) and 4-tert-butylphenol , or triphenyl phosphate (TPP) and phenol , depending on which ester bond is cleaved.[2] The presence of both DPP and TPP as metabolites in microcosm studies confirms that both phenyl and tert-butylphenyl groups can be cleaved from the phosphate backbone.[2]

Fungal Metabolism: A Focus on Side-Chain Oxidation

Fungi, particularly from the genus Cunninghamella, have demonstrated a distinct and efficient pathway for BPDP metabolism. The primary mode of attack by Cunninghamella elegans is the oxidation of the tert-butyl moiety.[4] This process leads to the formation of 4-(2-carboxy-2-propyl)triphenyl phosphate as the predominant metabolite.[4] This indicates a stepwise oxidation of one of the methyl groups of the tert-butyl substituent to a carboxylic acid.

Further fungal metabolism can involve hydroxylation of the aromatic rings, leading to metabolites such as 4-hydroxy-4'-(2-carboxy-2-propyl)triphenyl phosphate.[4] While phosphotriesterase activity is present in these fungi, the relatively low levels of hydrolyzed metabolites like diphenyl phosphate suggest that phosphatase cleavage is a minor pathway compared to alkyl side-chain oxidation in these organisms.[4]

Proposed Biodegradation Pathways of tert-Butylphenyl Diphenyl Phosphate